Vitexilactone
Overview
Description
Synthesis Analysis
The synthesis of Vitexilactone and related compounds often involves complex organic reactions to construct the labdane skeleton. For instance, a highly efficient method for synthesizing spirolactones, which are crucial intermediates for producing labdane-type diterpenes including Vitexilactone, has been reported. This method employs treatment of δ,ε-unsaturated carboxylic acids with iodine and triphenylphosphine under mild conditions, leading to spirolactones with complete stereoselectivity (Bouanou et al., 2014).
Molecular Structure Analysis
Vitexilactone's structure is characterized by the labdane framework, a common structural motif among diterpenes. The molecular structure and absolute configuration of labdane-type diterpenes like Vitexilactone have been established through spectroscopic methods and computational analysis. These studies provide insights into the three-dimensional arrangement of atoms in Vitexilactone, contributing to our understanding of its reactivity and interaction with biological targets (Hoberg et al., 1999).
Chemical Reactions and Properties
Vitexilactone participates in various chemical reactions characteristic of diterpenes, such as oxidation and reduction processes. The labdane skeleton of Vitexilactone allows for functional modifications at multiple sites, enabling the synthesis of derivatives with altered biological activities. These chemical properties are crucial for the development of Vitexilactone as a pharmacological agent, facilitating the exploration of its therapeutic potential through structural modifications (Li et al., 2005).
Physical Properties Analysis
The physical properties of Vitexilactone, such as solubility, melting point, and crystalline structure, are essential for its formulation and delivery as a potential therapeutic agent. While specific studies focusing on the physical properties of Vitexilactone are scarce, the general physical characteristics of labdane-type diterpenes suggest that Vitexilactone is likely to possess similar properties, which can influence its bioavailability and pharmacokinetics.
Chemical Properties Analysis
Vitexilactone's chemical properties, including its reactivity and stability, are influenced by its labdane-type diterpene structure. The presence of functional groups within the Vitexilactone molecule determines its chemical behavior in biological systems and its interaction with other molecules. Understanding these properties is crucial for predicting Vitexilactone's pharmacological effects and its potential as a lead compound in drug development.
Scientific Research Applications
Anti-inflammatory Properties : Vitexilactone exhibits inhibitory effects on TNF-α and IL-1α production in human U937 macrophages, suggesting potential use in treating inflammation-related conditions (Wee et al., 2020). Additionally, Vitexilactone D inhibits TNF-α-induced NF-κB activation in HEK 293 cell lines, further indicating its anti-inflammatory potential (Fang et al., 2018).
Anticancer Activity : Studies have identified Vitexilactone as a new cell cycle inhibitor and apoptosis inducer, demonstrating potential in cancer treatment (Li et al., 2005).
Neurological and Endocrine Effects : Research shows Vitexilactone contributes to the dopaminergic activity of Vitex agnus-castus fruits, implying applications in neurological disorders (Hoberg et al., 2000). It is also implicated in treating premenstrual syndrome and related disorders (van Die et al., 2012).
Potential in Treating COVID-19 : Vitexilactone may inhibit the novel coronavirus by targeting TNF receptor-associated factor 5 (Khanal et al., 2021).
Insulin Sensitization and Metabolic Disorders : This compound shows similarities to rosiglitazone, a medication used in diabetes management, in inducing adipogenesis in preadipocytes (Nishina et al., 2017).
Antioxidant and Nephroprotective Effects : Vitexilactone demonstrates antioxidant properties and has been found to protect against cisplatin-induced kidney injury (Deniz et al., 2020).
Antimicrobial and Antiparasitic Activities : It has shown antimicrobial activity against drug-resistant strains like ESBL-producing E. coli and MRSA (Sichaem et al., 2019), and trypanocidal activity against Trypanosoma cruzi (Kiuchi et al., 2004).
Anxiolytic, Sedative Effects : Vitexilactone also exhibits anxiolytic and sedative properties, potentially useful in treating chronic diseases (Auniq et al., 2020).
Safety And Hazards
properties
IUPAC Name |
[(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3/t14-,17-,19+,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWWXAGANVJTLU-HEXLTJKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CCCC2(C1(CCC3=CC(=O)OC3)O)C)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=CC(=O)OC3)O)(CCCC2(C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210164 | |
Record name | Vitexilactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vitexilactone | |
CAS RN |
61263-49-8 | |
Record name | Vitexilactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61263-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vitexilactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vitexilactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VITEXILACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HP9QLE96R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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